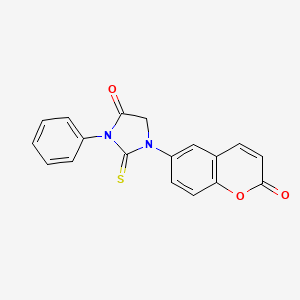
1-(2-Oxo-2H-1-benzopyran-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromen-6-carbaldehyde with thiourea and aniline derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or chromen ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
- 7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
Uniqueness
1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific structural features, such as the presence of both chromen and thioxoimidazolidinone moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
66042-99-7 |
|---|---|
Molecular Formula |
C18H12N2O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(2-oxochromen-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H12N2O3S/c21-16-11-19(18(24)20(16)13-4-2-1-3-5-13)14-7-8-15-12(10-14)6-9-17(22)23-15/h1-10H,11H2 |
InChI Key |
WWQVVCBPDLNPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)N1C2=CC3=C(C=C2)OC(=O)C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















